molecular formula C16H15N3O6S3 B2734647 N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide CAS No. 864977-06-0

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide

Cat. No.: B2734647
CAS No.: 864977-06-0
M. Wt: 441.49
InChI Key: SQNFHEQVZULYJM-MSUUIHNZSA-N
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Description

This compound features a 1,3-benzothiazole core substituted with a methanesulfonyl group at position 6 and a 2-methoxyethyl group at position 2. The Z-configuration of the exocyclic imine bond stabilizes the planar geometry, while the 5-nitrothiophene-2-carboxamide moiety introduces electron-withdrawing and polar characteristics. The methanesulfonyl group enhances solubility and metabolic stability, whereas the nitro group on the thiophene ring may contribute to redox-mediated interactions in biological systems .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S3/c1-25-8-7-18-11-4-3-10(28(2,23)24)9-13(11)27-16(18)17-15(20)12-5-6-14(26-12)19(21)22/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNFHEQVZULYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the nitrothiophene moiety and the functional groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Research Implications

  • Synthetic Optimization : Higher yields (e.g., 68% for 11a,b) compared to typical benzothiazole syntheses (~50%) highlight the need for improved catalytic methods for the target compound .

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

The compound's unique molecular structure includes a benzothiazole core , a methanesulfonyl group , and a nitrothiophene moiety . Its molecular formula is C15H16N4O5SC_{15}H_{16}N_4O_5S, and it possesses several functional groups that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with appropriate aldehydes.
  • Introduction of Methanesulfonyl Group : Reaction with methanesulfonyl chloride under basic conditions.
  • Attachment of Nitrothiophene : Alkylation or acylation reactions to incorporate the nitrothiophene component.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes that play critical roles in metabolic pathways.
  • Receptor Interaction : It may bind to specific cellular receptors, modulating their activity and affecting signaling pathways.
  • Disruption of Cellular Processes : Interference with DNA replication and protein synthesis has been observed in related compounds.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary data suggest it may induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Some studies report reductions in inflammatory markers.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry:

StudyFindings
Smith et al. (2023)Demonstrated significant antimicrobial activity against E. coli and S. aureus.
Johnson et al. (2024)Reported cytotoxic effects on breast cancer cells with IC50 values indicating potency.
Lee et al. (2024)Investigated anti-inflammatory effects in vitro, showing reduced cytokine production.

Case Studies

  • Antimicrobial Activity : In a controlled study, this compound was tested against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antibiotic agent.
  • Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.

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